molecular formula C18H20BClN2O3 B6337748 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester CAS No. 2096341-36-3

2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester

Cat. No.: B6337748
CAS No.: 2096341-36-3
M. Wt: 358.6 g/mol
InChI Key: KIONHJYEGYYXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(4-Chlorobenzamido)pyridine-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and benzamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester is unique due to its specific combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClN2O3/c1-17(2)18(3,4)25-19(24-17)13-9-10-21-15(11-13)22-16(23)12-5-7-14(20)8-6-12/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIONHJYEGYYXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.